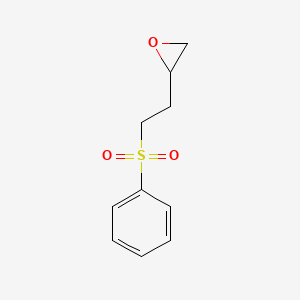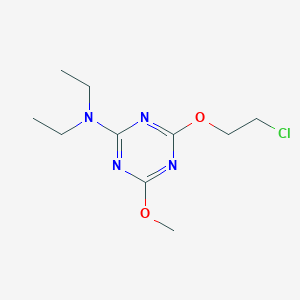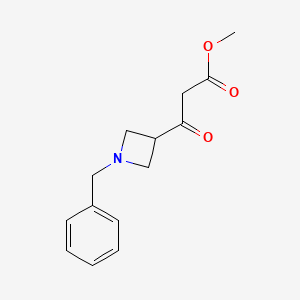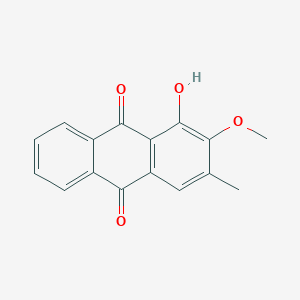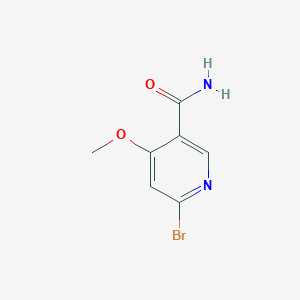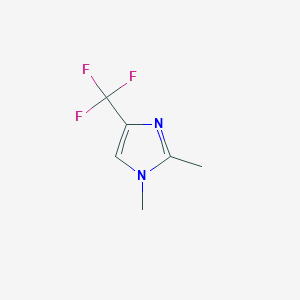
(6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 5th position, and a methanamine group at the 3rd position of the pyridine ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methoxy-5-methylpyridine.
Functional Group Introduction: The methanamine group is introduced at the 3rd position of the pyridine ring through a nucleophilic substitution reaction.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the pyridine ring or the methanamine group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include reduced forms of the pyridine ring or amines.
Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Receptor Binding: The compound can bind to specific receptors, influencing cellular responses.
Medicine:
Drug Development: It is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Diagnostics: The compound can be used in diagnostic assays to detect specific biomolecules.
Industry:
Material Science: It is used in the development of new materials with specific properties.
Agriculture: The compound can be used in the formulation of agrochemicals.
Mécanisme D'action
The mechanism of action of (6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methanamine group can form hydrogen bonds and ionic interactions with active sites, while the pyridine ring can participate in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (6-Methoxy-5-methylpyridin-3-yl)methanol
- (6-Methoxy-5-methylpyridin-3-yl)acetic acid
- (6-Methoxy-5-methylpyridin-3-yl)ethylamine
Comparison:
- Structural Differences: The primary difference lies in the functional groups attached to the pyridine ring. While (6-Methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride has a methanamine group, the similar compounds have alcohol, carboxylic acid, or ethylamine groups.
- Chemical Properties: These structural differences lead to variations in solubility, reactivity, and stability.
- Biological Activity: The presence of different functional groups can significantly alter the biological activity and potential applications of these compounds.
Propriétés
Numéro CAS |
1033439-61-0 |
|---|---|
Formule moléculaire |
C8H13ClN2O |
Poids moléculaire |
188.65 g/mol |
Nom IUPAC |
(6-methoxy-5-methylpyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c1-6-3-7(4-9)5-10-8(6)11-2;/h3,5H,4,9H2,1-2H3;1H |
Clé InChI |
CVGHSFWSWZFSDR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1OC)CN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


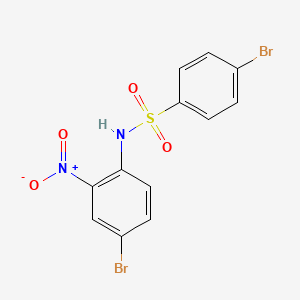
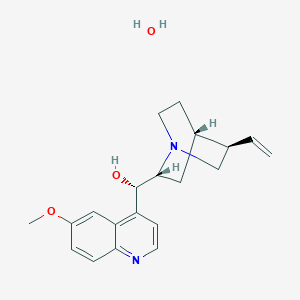
![6-Chloro-[2,3'-bipyridine]-4-carbaldehyde](/img/structure/B13133029.png)
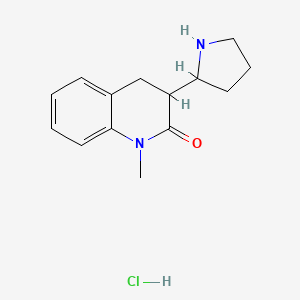

![1,4-Bis[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13133043.png)


